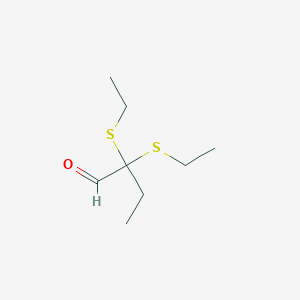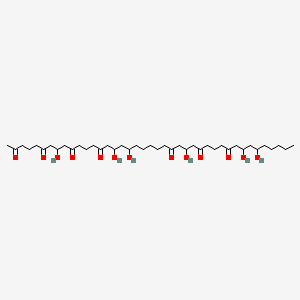
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- is a complex organic compound with the molecular formula C41H70O13. It is characterized by its multiple hydroxyl groups and a long carbon chain, making it a unique molecule in the field of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis machines. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
8,16,26,34,36-Pentahydroxy-2,6,10,14,18,24,28,32-hentetracontaneoctone: Similar in structure but with fewer hydroxyl groups.
8,16,18,26,34,36-Hexahydroxy-2,6,10,14,24,28,32-hentetracontaneoctone: Another similar compound with slight variations in the carbon chain and hydroxyl group positions.
Uniqueness
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
73356-03-3 |
|---|---|
Fórmula molecular |
C41H70O13 |
Peso molecular |
771.0 g/mol |
Nombre IUPAC |
8,16,18,26,34,36-hexahydroxyhentetracontane-2,6,10,14,24,28,32-heptone |
InChI |
InChI=1S/C41H70O13/c1-3-4-6-13-30(43)21-38(51)25-34(47)17-10-18-35(48)26-39(52)22-31(44)14-7-5-8-15-32(45)23-40(53)27-36(49)19-11-20-37(50)28-41(54)24-33(46)16-9-12-29(2)42/h30,32,38-41,43,45,51-54H,3-28H2,1-2H3 |
Clave InChI |
NGNQZCDZXSOVQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCC(=O)C)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


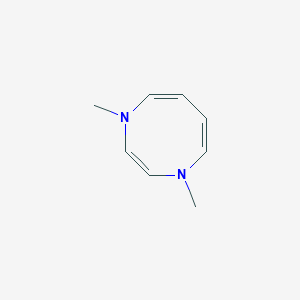
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
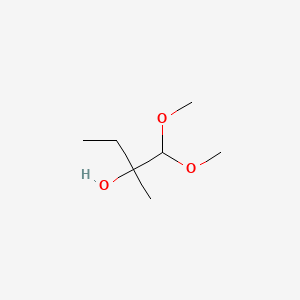
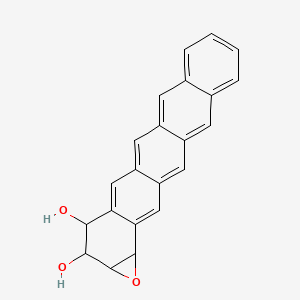
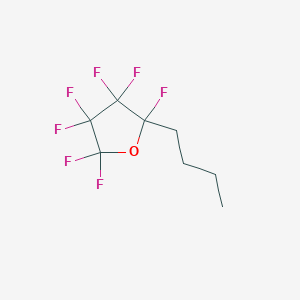
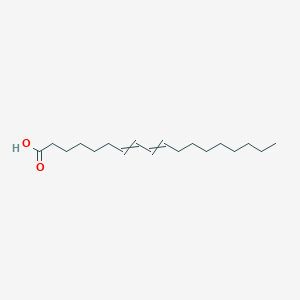


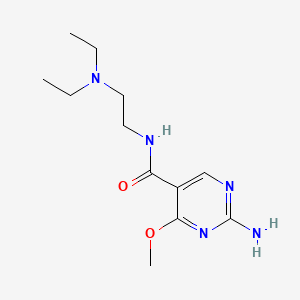
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
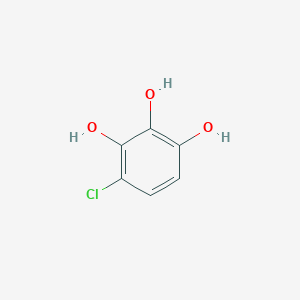
silane](/img/structure/B14454401.png)
